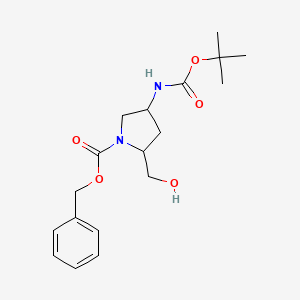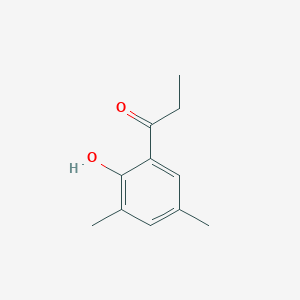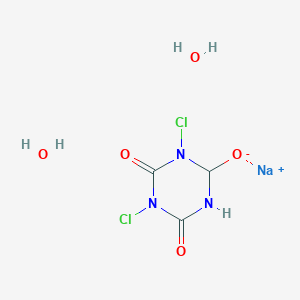
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate, also known as sodium dichloroisocyanurate dihydrate, is a white, odorless crystalline compound. It is widely used as a disinfectant, biocide, and industrial deodorant. This compound is known for its effectiveness in water purification, sanitation, and as a slow-release source of chlorine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is typically synthesized through the reaction of cyanuric acid with chlorine gas, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The final compound is then crystallized and dried to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination of cyanuric acid in the presence of sodium hydroxide. The process is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The resulting product is then filtered, crystallized, and dried to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing chlorine gas upon decomposition.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include chlorine gas, substituted triazine derivatives, and various chlorinated organic compounds .
Applications De Recherche Scientifique
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a source of chlorine for various chemical reactions.
Biology: Employed in the disinfection of laboratory equipment and surfaces.
Medicine: Utilized in the formulation of disinfectants and antiseptics for medical use.
Industry: Applied in water treatment, sanitation, and as a biocide in various industrial processes[][2].
Mécanisme D'action
The compound exerts its effects primarily through the release of chlorine, which acts as a potent oxidizing agent. The chlorine released interacts with microbial cell walls, proteins, and nucleic acids, leading to the inactivation and destruction of microorganisms. This mechanism makes it highly effective as a disinfectant and biocide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dichloroisocyanurate: Similar in structure but without the dihydrate form.
Trichloroisocyanuric acid: Contains three chlorine atoms and is used for similar applications.
Calcium hypochlorite: Another chlorine-releasing compound used in water treatment and disinfection[][2].
Uniqueness
Sodium 1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate dihydrate is unique due to its dihydrate form, which provides a controlled release of chlorine over time. This property enhances its effectiveness in applications requiring sustained disinfection and sanitation .
Propriétés
Formule moléculaire |
C3H6Cl2N3NaO5 |
|---|---|
Poids moléculaire |
257.99 g/mol |
Nom IUPAC |
sodium;1,5-dichloro-4,6-dioxo-1,3,5-triazinan-2-olate;dihydrate |
InChI |
InChI=1S/C3H2Cl2N3O3.Na.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;;/h1H,(H,6,10);;2*1H2/q-1;+1;; |
Clé InChI |
IKUHWTJQYFMAOQ-UHFFFAOYSA-N |
SMILES canonique |
C1(NC(=O)N(C(=O)N1Cl)Cl)[O-].O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


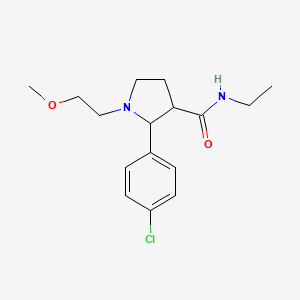
![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)
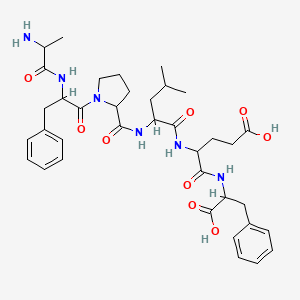
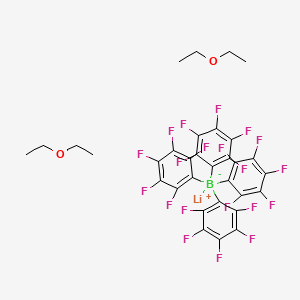
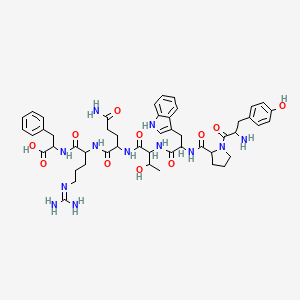

![2,18-Dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one](/img/no-structure.png)
